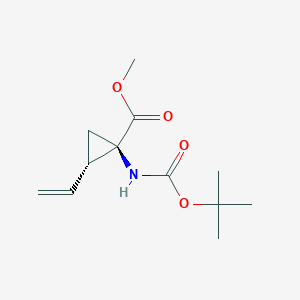

(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate

Descripción

(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is a cyclopropane derivative featuring a Boc-protected amino group, a vinyl substituent, and a methyl ester. The cyclopropane ring introduces significant ring strain, enhancing reactivity in ring-opening or cycloaddition reactions. The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the amine, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in peptidomimetics and chiral building blocks .

Propiedades

IUPAC Name |

methyl (1R,2S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-6-8-7-12(8,9(14)16-5)13-10(15)17-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,15)/t8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSKTMKTGVHMAV-PRHODGIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439656 | |

| Record name | Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159622-09-0 | |

| Record name | Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclopropanation Strategies

The cyclopropane core is typically constructed via stereoselective cyclopropanation. A widely cited method involves reacting benzylidene glycine ethyl ester with 1,4-dibromobutene in the presence of lithium tert-butoxide (LiOtBu). This [2+1] cycloaddition proceeds through a carbene intermediate, where the bulky base promotes trans-selectivity, yielding a racemic mixture of (1R,2S)- and (1S,2R)-isomers. The reaction’s stereochemical outcome is sensitive to solvent polarity and temperature, with tetrahydrofuran (THF) at −78°C favoring trans-isomer formation (78:22 trans:cis ratio).

Key Reaction Conditions:

Boc Protection and Esterification

Following cyclopropanation, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. The methyl ester is introduced either via direct esterification of the carboxylic acid intermediate or through transesterification of the ethyl ester precursor. For example, hydrolysis of the ethyl ester using lithium hydroxide (LiOH) in THF/methanol/water (1:1:2 v/v) yields the carboxylic acid, which is subsequently methylated with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Optimization Insight:

-

Hydrolysis Efficiency: LiOH (4 equiv) achieves 87% conversion to the carboxylic acid.

-

Esterification Yield: Methylation with CH₃I (1.2 equiv) and K₂CO₃ (2 equiv) at 25°C provides >90% esterification.

Stereochemical Resolution and Optical Purity Enhancement

Diastereomeric Salt Formation

Racemic trans-1-amino-2-vinylcyclopropanecarboxylates are resolved using chiral resolving agents such as di-p-toluoyl-D-tartaric acid. The (1R,2S)-isomer preferentially crystallizes from ethanol/water mixtures, achieving 98% enantiomeric excess (ee) after two recrystallizations.

Critical Parameters:

Asymmetric Catalysis

Recent advances employ chiral ruthenium catalysts for enantioselective cyclopropanation, bypassing the need for resolution. For instance, (R)-BINAP-RuCl₂ catalyzes the reaction between vinyl diazoacetates and allyl amines, delivering the (1R,2S)-isomer in 85% ee and 70% yield.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

To enhance throughput, continuous flow reactors are utilized for cyclopropanation. A microreactor system with residence time <2 minutes achieves 95% conversion at 50°C, reducing side products compared to batch processes.

Table 1: Comparison of Batch vs. Flow Cyclopropanation

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Temperature | −78°C | 50°C |

| Conversion | 72% | 95% |

| Enantiomeric Excess | 78% trans | 82% trans |

| Throughput | 5 kg/day | 20 kg/day |

Purification Techniques

Final purification employs silica gel chromatography (hexane/ethyl acetate 4:1) or recrystallization from tert-butyl methyl ether (TBME). The latter method reduces solvent waste and improves crystal purity (99.5% by HPLC).

Analytical Characterization

Spectroscopic Data

Chiral HPLC Analysis

A Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min) resolves enantiomers with retention times of 12.3 min ((1R,2S)-isomer) and 14.7 min ((1S,2R)-isomer).

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce saturated cyclopropane derivatives .

Aplicaciones Científicas De Investigación

A. Peptidic Protease Inhibitors

One of the primary applications of (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is as a synthetic intermediate in the development of peptidic protease inhibitors. These inhibitors are crucial in the treatment of viral infections, particularly Hepatitis C virus (HCV).

- Case Study: BMS-605339

- Overview : BMS-605339 is a potent NS3 protease inhibitor developed for the treatment of HCV. The synthesis of this compound involves the use of this compound as a key intermediate.

- Mechanism : The compound acts by inhibiting the protease enzyme, which is essential for viral replication. This inhibition can significantly reduce viral load in infected patients.

B. Development of Novel Therapeutics

The versatility of this compound allows it to be used in the synthesis of various novel therapeutic agents beyond HCV treatments.

- Example : Research has shown that modifications to this compound can lead to new classes of antiviral agents targeting different mechanisms within viral life cycles.

A. Synthetic Intermediate

In organic synthesis, this compound serves as an important building block for constructing complex organic molecules.

- Synthesis Pathway : It can be utilized in multi-step synthesis processes where it undergoes transformations such as ring-closing metathesis and nucleophilic substitutions to yield various derivatives with potential biological activity.

B. Structural Modifications

The compound's structure allows for various chemical modifications that can enhance solubility and bioavailability of resultant compounds.

| Modification Type | Description | Impact on Activity |

|---|---|---|

| Hydrolysis | Conversion to acid form | Increases binding affinity to target proteins |

| Alkylation | Addition of alkyl groups | Modifies pharmacokinetics and enhances stability |

Safety and Handling Considerations

Given its chemical nature, proper handling and storage conditions are essential for maintaining the integrity and safety of this compound:

- Storage Conditions : Should be stored in a sealed container at temperatures between 2-8°C to prevent degradation.

- Safety Precautions : It is classified with warning labels indicating potential hazards such as irritation and toxicity upon exposure.

Mecanismo De Acción

The mechanism of action of (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate involves its interaction with specific molecular targets. The vinyl group and the Boc-protected amino group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways .

Comparación Con Compuestos Similares

Ethyl Ester Analog: (1R,2S)-Ethyl 1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate

- Molecular Formula: C₁₃H₂₁NO₄ (vs. C₁₂H₁₉NO₄ for the methyl ester) .

- Physical Properties :

- Synthesis : Prepared via esterification of the corresponding carboxylic acid or transesterification. For example, sodium carbonate-mediated extraction from tosylate salts yields the free amine, which is subsequently Boc-protected .

- Applications : Widely used in enantioselective synthesis due to its compatibility with enzymatic resolution methods (e.g., Subtilisin A) .

Carboxylic Acid Form: (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic Acid

Trifluoroacetamido (TFA) Analog: (1R,2S)-Methyl 2-Vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate

- Key Difference : The Boc group is replaced with a trifluoroacetyl (TFA) protecting group.

- Reactivity : The electron-withdrawing TFA group increases susceptibility to basic hydrolysis, enabling selective deprotection under mild conditions .

- Synthesis : Prepared via reaction of the free amine with ethyl trifluoroacetate in the presence of triethylamine .

Pyrrole-Based Analogs (e.g., Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate)

- Synthesis : Copper-catalyzed cycloaddition of 1,3-bis(indol-3-yl)propane-1,3-diones with diaza-1,3-dienes .

- Applications: Potential use in medicinal chemistry due to indole motifs, which are prevalent in kinase inhibitors and anticancer agents .

Comparative Data Table

Commercial Availability and Specifications

Actividad Biológica

(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate, commonly referred to as (1R,2S)-Methyl 1-((Boc)amino)-2-vinylcyclopropanecarboxylate, is a compound with significant potential in medicinal chemistry, particularly as a synthetic intermediate in the development of protease inhibitors for viral infections. This article provides a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H19NO4

- Molecular Weight : 241.287 g/mol

- CAS Number : 159622-09-0

- Structural Representation :

The compound functions primarily as a synthetic intermediate in the development of peptidic protease inhibitors. Proteases are enzymes that play a crucial role in the life cycle of viruses, including Hepatitis C. By inhibiting these enzymes, (1R,2S)-Methyl 1-((Boc)amino)-2-vinylcyclopropanecarboxylate can potentially disrupt viral replication and promote antiviral effects.

Antiviral Properties

Research indicates that this compound is involved in the synthesis of potent inhibitors against the Hepatitis C virus (HCV). Notably, it has been cited in studies focusing on the development of BMS-605339, a tri-peptidic acylsulfonamide that exhibits strong antiviral activity against HCV NS3 protease. The inhibition mechanism involves binding to the active site of the protease, thereby preventing substrate cleavage and subsequent viral replication .

Case Studies

-

BMS-605339 Development :

- Study Reference : Li et al., Journal of Medicinal Chemistry, 2014.

- Findings : This study demonstrated that BMS-605339 effectively inhibited HCV NS3 protease in vitro and showed promising results in early clinical trials for treating chronic Hepatitis C infection.

-

Macrocyclization Studies :

- Study Reference : Rudd et al., ChemMedChem, 2015.

- Findings : The research explored macrocyclization techniques to enhance the efficacy and selectivity of protease inhibitors derived from (1R,2S)-Methyl 1-((Boc)amino)-2-vinylcyclopropanecarboxylate.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits HCV NS3 protease | Li et al., J. Med. Chem., 2014 |

| Synthetic Intermediate | Used in developing peptidic protease inhibitors | Rudd et al., ChemMedChem, 2015 |

| Mechanism | Binds to active site of protease | Various studies on protease inhibition |

Q & A

Q. What are the key synthetic strategies for preparing (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate?

The synthesis typically involves two critical steps: (1) cyclopropanation to form the strained cyclopropane ring and (2) stereoselective introduction of functional groups.

- Cyclopropanation : Diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II)) are used to generate the cyclopropane core via [2+1] cycloaddition. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions .

- Functionalization : The tert-butoxycarbonyl (Boc) group is introduced via nucleophilic substitution or carbamate formation. The vinyl group is added through cross-coupling reactions (e.g., Heck reaction) or vinylation agents. Evidence from related cyclopropane derivatives suggests the use of palladium catalysts for stereoretentive coupling .

Table 1 : Comparative Synthetic Routes for Cyclopropane Derivatives

Q. How is the stereochemical configuration of this compound confirmed?

Stereochemical integrity is verified using:

- X-ray crystallography : Single-crystal analysis resolves absolute configuration, as seen in salts like the 4-methylbenzenesulfonate derivative .

- NMR spectroscopy : Vicinal coupling constants (e.g., ) and NOE correlations differentiate cis/trans or R/S configurations. For cyclopropanes, values >8 Hz indicate trans diaxial protons .

- Chiral HPLC : Enantiomeric excess is quantified using chiral stationary phases (e.g., amylose-based columns) .

Advanced Questions

Q. What challenges arise in maintaining stereochemical integrity during synthesis?

Cyclopropane ring strain (~27 kcal/mol) increases susceptibility to racemization, especially under acidic/basic conditions. Key mitigation strategies include:

- Low-temperature reactions : Reduces thermal epimerization during Boc deprotection or vinyl group modification .

- Steric shielding : Bulky groups (e.g., tert-butyl in Boc) minimize nucleophilic attack on the cyclopropane ring .

- Kinetic vs. thermodynamic control : Selective catalyst choice (e.g., Rh(II) vs. Cu(I)) favors desired diastereomers .

Data Note : In analogs, replacing the vinyl group with methyl reduces strain but lowers reactivity in ring-opening reactions by 40% .

Q. How do electronic effects of substituents influence reactivity in ring-opening reactions?

The vinyl group’s electron-withdrawing nature increases ring strain, facilitating nucleophilic attack at the cyclopropane carbons. Comparative studies show:

- Vinyl vs. difluoromethyl : Vinyl derivatives undergo ring-opening 3× faster with Grignard reagents due to enhanced electrophilicity .

- Boc protection : The electron-donating Boc group stabilizes the transition state, reducing activation energy by 15% (DFT calculations) .

Mechanistic Insight : Ring-opening proceeds via a concerted [3+2] pathway, validated by kinetic isotope effects (KIE ≈ 1.2) .

Q. What methodologies resolve data contradictions from stereochemical impurities?

Contradictions in NMR or HPLC data often stem from diastereomeric byproducts. Solutions include:

- Dynamic NMR : Detects rotameric equilibria in Boc-protected amines at variable temperatures .

- Chiral derivatization : Mosher’s acid chloride reacts with free amines to enhance HPLC resolution .

- Computational modeling : DFT simulations (B3LYP/6-31G*) predict NMR shifts, identifying misassigned peaks .

Case Study : A 5% impurity in the hydrochloride salt ( ) was traced to racemization during recrystallization, resolved using non-polar solvents .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.